
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid can be compared with other pyrazole derivatives such as:
- 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. The unique combination of the chloro and pyrazole groups in this compound provides distinct properties that can be leveraged in specific scientific and industrial applications.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-4-(4-methylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-5-13-14(6-7)8-2-3-9(11(15)16)10(12)4-8/h2-6H,1H3,(H,15,16) |
InChI Key |
FCKFGWISGPADSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


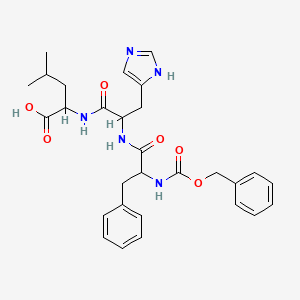
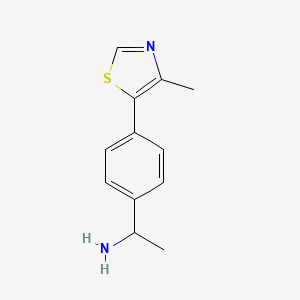

![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
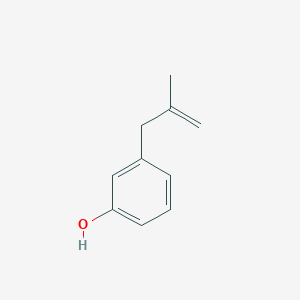
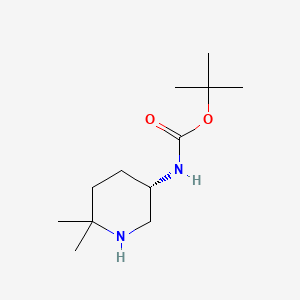
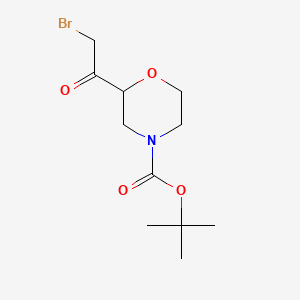
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)
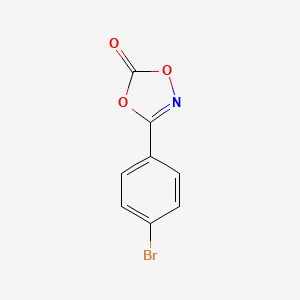
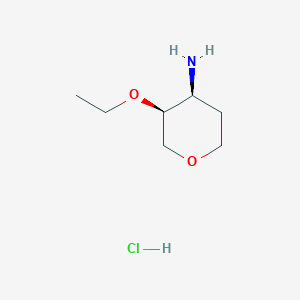



![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
